4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione
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Overview
Description
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidine ring substituted with a hydroxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrrolidine derivative. The reaction is often carried out in an ethanol solvent under reflux conditions for several hours. Thin layer chromatography (TLC) is used to monitor the reaction progress .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative states, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione
- 4-[(4-Chlorophenyl)methylidene]-1-methylpyrrolidine-2,3-dione
Uniqueness
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione is unique due to its hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents, such as methoxy or chloro groups .
Biological Activity
4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione, also known as compound CID 71345786, is a pyrrolidine derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and mechanisms of action.
- Molecular Formula : C₁₂H₁₁NO₃
- Molecular Weight : 217.22 g/mol
- CAS Number : 144525-90-6
- IUPAC Name : this compound
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₁NO₃ |
Molecular Weight | 217.22 g/mol |
IUPAC Name | This compound |
CAS Number | 144525-90-6 |
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against S. aureus and MRSA were found to be approximately 25.9 μM and 12.9 μM respectively, indicating significant bactericidal activity as the Minimum Bactericidal Concentrations (MBC) were equal to MIC values .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have also been a focus of research. It has been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammation.
- Cell Viability Assays : In studies measuring cell viability in inflammatory conditions, compounds similar to this compound exhibited varied effects on NF-κB activity, suggesting that structural modifications influence anti-inflammatory potential .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
- Redox Reactions : The compound can undergo redox reactions due to its carbonyl groups, influencing cellular oxidative states and affecting various biochemical pathways .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
Properties
CAS No. |
144525-90-6 |
---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-13-7-9(11(15)12(13)16)6-8-2-4-10(14)5-3-8/h2-6,14H,7H2,1H3 |
InChI Key |
QQJGFTRMRAYQOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)O)C(=O)C1=O |
Origin of Product |
United States |
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